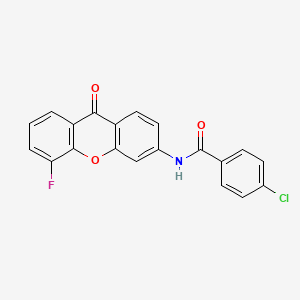

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

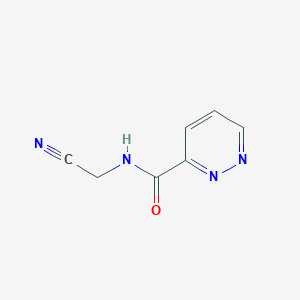

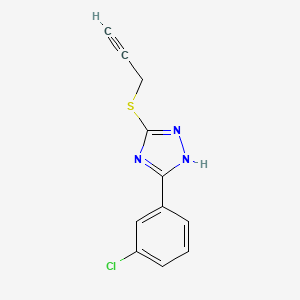

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H12ClFNO3 . It is a derivative of xanthenone, a class of compounds that have been found to have various biological activities .

Molecular Structure Analysis

The molecular structure of 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide consists of a xanthenone core, which is a tricyclic system containing two benzene rings fused to a central nine-membered carbocyclic ring . The molecule also contains a fluorine atom and a chlorine atom, which can influence its reactivity and interactions with other molecules.Scientific Research Applications

Anticancer Activity

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide: has shown promise in the field of oncology as a potential anticancer agent. The compound’s structure, which includes a xanthone moiety, is associated with a variety of biological activities, particularly anticancer properties . Xanthone derivatives have been studied for their ability to target various cancer types by interfering with cell proliferation and inducing apoptosis in cancer cells .

Topoisomerase II Inhibition

This compound has been evaluated for its efficacy in inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. Inhibitors of topoisomerase II are valuable in the treatment of cancer because they can prevent the proliferation of cancer cells. Studies have shown that certain xanthone derivatives can intercalate into DNA and inhibit topoisomerase II, leading to the death of cancer cells .

DNA Binding and Apoptosis Induction

The ability of 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide to bind to DNA has been a subject of interest. By intercalating into the DNA structure, it can induce apoptosis in cancer cells. This mechanism is crucial for the compound’s potential use as an anticancer drug, as it can selectively target cancer cells without harming normal cells .

Cell Cycle Arrest

Research has indicated that this compound can cause cell cycle arrest, particularly in the G2/M phase. This is significant because it can halt the division of cancer cells, providing another mechanism by which the compound can exert its anticancer effects .

Antiviral Properties

Apart from its anticancer potential, there is evidence to suggest that derivatives of xanthone, which include the structure of 4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide , possess antiviral properties. These compounds have been shown to exhibit activity against viruses such as the Newcastle disease virus, indicating a potential role in antiviral therapy .

Drug Resistance Challenges

The compound’s structure is conducive to modifications that can address the challenges of drug resistance in cancer therapy. By altering certain groups within the compound, it is possible to enhance its activity against drug-resistant cancer cells, making it a valuable candidate for further drug development .

properties

IUPAC Name |

4-chloro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClFNO3/c21-12-6-4-11(5-7-12)20(25)23-13-8-9-14-17(10-13)26-19-15(18(14)24)2-1-3-16(19)22/h1-10H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZANEQYPWTDNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide](/img/structure/B2872395.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2872399.png)

![(1R,4R)-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2872407.png)

![(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2872409.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)

![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)